4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide
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Overview
Description
4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide is a complex organic compound with the molecular formula C24H32N2O This compound is characterized by its unique structure, which includes a naphthalene ring and a butanamide backbone substituted with bis(3-methylbut-2-en-1-yl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide typically involves multi-step organic reactions. One common approach is the reaction of naphthalene derivatives with butanamide precursors under controlled conditions. The bis(3-methylbut-2-en-1-yl)amino group is introduced through nucleophilic substitution reactions, often using reagents such as 3-methylbut-2-en-1-yl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of substituted butanamides .
Scientific Research Applications
4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(3-methyl-2-buten-1-yl)amino]-2-(1-naphthyl)butanenitrile: Similar structure but with a nitrile group instead of an amide.
3-methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate: Contains similar functional groups but different overall structure.
Uniqueness
4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
50765-93-0 |
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Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[bis(3-methylbut-2-enyl)amino]-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C24H32N2O/c1-18(2)12-15-26(16-13-19(3)4)17-14-23(24(25)27)22-11-7-9-20-8-5-6-10-21(20)22/h5-13,23H,14-17H2,1-4H3,(H2,25,27) |
InChI Key |
OLGVYMCHLGYBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(CCC(C1=CC=CC2=CC=CC=C21)C(=O)N)CC=C(C)C)C |
Origin of Product |
United States |
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